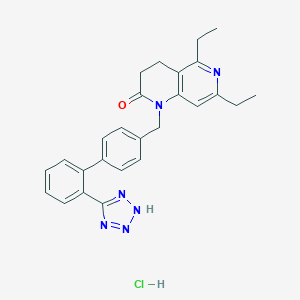

ZD 7155(hydrochloride)

Description

The exact mass of the compound ZD 7155 hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ZD 7155(hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ZD 7155(hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGGAAHTUXEGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431372 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146709-78-6 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZD 7155 (hydrochloride): A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent and selective, non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] This document provides an in-depth technical overview of the mechanism of action of ZD 7155, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with the AT1 receptor signaling pathway. ZD 7155 serves as a critical tool for cardiovascular research and as a precursor to the clinically significant antihypertensive drug, candesartan.[2] Its high affinity and selectivity for the AT1 receptor make it a valuable compound for investigating the physiological and pathological roles of the renin-angiotensin system.

Introduction

The renin-angiotensin system (RAS) is a pivotal regulator of cardiovascular homeostasis, with its principal effector peptide, Angiotensin II (Ang II), exerting a wide range of physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth.[3] These effects are primarily mediated through the Angiotensin II Type 1 (AT1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] Dysregulation of the RAS is a key contributor to the pathophysiology of hypertension, heart failure, and other cardiovascular diseases.

ZD 7155 hydrochloride is a synthetic, orally active antagonist that specifically targets the AT1 receptor, thereby blocking the downstream signaling cascade initiated by Ang II.[1][4] Its mechanism of action involves competitive binding to the AT1 receptor, preventing Ang II from occupying the receptor and eliciting its physiological responses.[1] This guide will delve into the specifics of this interaction, from receptor binding kinetics to the functional consequences in various experimental models.

Receptor Binding and Selectivity

Data Presentation: Receptor Binding Affinity

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [¹²⁵I]-angiotensin II | [4][5] |

| IC50 | 3-4 nM | HA-AT1R, ΔBRIL-AT1R, and BRIL-AT1R constructs | ³H-candesartan | [6] |

| pD'(2) (prejunctional) | 7.98 | Rat tail artery | - | [7] |

| pD'(2) (postjunctional) | 9.01 | Rat tail artery | - | [7] |

IC50: The half maximal inhibitory concentration. pD'(2): A measure of the potency of a non-competitive antagonist.

Experimental Protocols: Radioligand Displacement Assay

Objective: To determine the binding affinity of ZD 7155 for the AT1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human AT1 receptor (e.g., HA-AT1R constructs).

-

Radioligand: ³H-candesartan (a high-affinity AT1 receptor antagonist).

-

Competitor: ZD 7155 hydrochloride.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Non-specific Binding Control: High concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM candesartan).[6]

-

Instrumentation: Scintillation counter.

Procedure:

-

Prepare serial dilutions of ZD 7155.

-

In a microplate, combine the receptor membranes, a fixed concentration of ³H-candesartan (e.g., 2 nM), and varying concentrations of ZD 7155 (ranging from 0.04 to 1000 nM).[6]

-

For determining non-specific binding, a separate set of wells will contain the receptor membranes, ³H-candesartan, and a high concentration of unlabeled candesartan.[6]

-

Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value of ZD 7155.

Signaling Pathway Inhibition

The AT1 receptor primarily couples to the Gq/11 family of G proteins.[3] Upon activation by Ang II, Gq/11 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction and cell growth. ZD 7155, by blocking the initial binding of Ang II to the AT1 receptor, effectively inhibits this entire downstream signaling pathway.

Mandatory Visualization: AT1 Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Selectivity and Diversity in Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

ZD 7155 Hydrochloride: A Technical Guide to its Application in Angiotensin II Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] This technical guide provides an in-depth overview of the research applications of ZD 7155 hydrochloride, focusing on its mechanism of action, pharmacological properties, and its use in both in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate its use in cardiovascular and related research areas.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of the RAS, Angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The AT1 receptor mediates most of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation. Consequently, antagonism of the AT1 receptor is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases.

ZD 7155 hydrochloride has been instrumental in preclinical research as a highly selective tool to probe the physiological and pathophysiological roles of the AT1 receptor. Its high potency and oral bioavailability make it a valuable compound for a range of experimental applications.[2]

Mechanism of Action

ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor. By binding to the receptor, it prevents Angiotensin II from binding and initiating the downstream signaling cascade. This blockade of the AT1 receptor leads to the inhibition of a variety of Angiotensin II-mediated effects.

Signaling Pathway

The binding of Angiotensin II to the AT1 receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular calcium and activation of PKC are central to the physiological responses mediated by the AT1 receptor, such as smooth muscle contraction. ZD 7155 hydrochloride blocks this entire cascade by preventing the initial binding of Angiotensin II.

Quantitative Data

The potency and efficacy of ZD 7155 hydrochloride have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of ZD 7155 Hydrochloride

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 3.8 nM | Guinea Pig Adrenal Gland Membranes | [125I]-Angiotensin II Displacement | |

| IC50 | 3 - 4 nM | COS-1 cells expressing human AT1R | Inhibition of Angiotensin II-induced response | [2] |

Table 2: In Vivo Antihypertensive Effects of ZD 7155 Hydrochloride in Rat Models

| Animal Model | Dose & Route of Administration | Effect on Blood Pressure | Duration of Effect | Reference |

| Normotensive Sprague-Dawley Rats | 1.082 µmol/kg (0.51 mg/kg) IV | Suppressed Angiotensin II-induced pressor response | ~24 hours | |

| Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg IV | Significant antihypertensive effect | - | |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | 3 mg/kg PO | Rapid and sustained lowering of blood pressure | Up to 48 hours | [2] |

| Sprague-Dawley Rats | - | Decreased systolic blood pressure by 16 mm Hg | - | [1] |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of ZD 7155 hydrochloride for the AT1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZD 7155 hydrochloride in displacing a radiolabeled ligand from the AT1 receptor.

Materials:

-

Receptor Source: Membranes prepared from guinea pig adrenal glands or cells recombinantly expressing the AT1 receptor.

-

Radioligand: [125I]-Angiotensin II.

-

Competitor: ZD 7155 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of ZD 7155 hydrochloride in assay buffer.

-

In reaction tubes, add a fixed amount of receptor membrane preparation, a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155 hydrochloride or buffer (for total binding) or unlabeled Angiotensin II (for non-specific binding).

-

Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ZD 7155 hydrochloride concentration and fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol describes the methodology for assessing the antihypertensive effects of ZD 7155 hydrochloride in a rat model of hypertension.

Objective: To evaluate the effect of ZD 7155 hydrochloride on systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) or other induced models of hypertension.

Materials:

-

Animals: Spontaneously Hypertensive Rats (SHR) or other suitable models (e.g., two-kidney, one-clip Goldblatt hypertensive rats).

-

Test Compound: ZD 7155 hydrochloride.

-

Vehicle: Appropriate solvent for ZD 7155 hydrochloride (e.g., saline for intravenous administration).

-

Blood Pressure Monitoring System: Telemetry system for continuous monitoring or tail-cuff method for non-invasive measurement.

-

Animal handling and surgical equipment (if telemetry is used).

Procedure:

-

Animal Acclimatization: Acclimate the rats to the housing conditions and handling procedures for at least one week before the experiment.

-

Baseline Blood Pressure Measurement: Measure the baseline blood pressure of the animals for several days to obtain a stable reading.

-

Drug Administration: Administer ZD 7155 hydrochloride to the treatment group via the desired route (e.g., intravenous bolus injection or oral gavage). Administer the vehicle to the control group.

-

Blood Pressure Monitoring: Continuously monitor blood pressure using a telemetry system or at regular intervals using the tail-cuff method for the duration of the study (e.g., up to 48 hours).

-

Data Analysis: Analyze the changes in systolic and diastolic blood pressure from baseline in the treated group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Conclusion

ZD 7155 hydrochloride is a valuable pharmacological tool for the investigation of the Renin-Angiotensin System, specifically the role of the AT1 receptor. Its high potency, selectivity, and oral activity make it suitable for a wide range of in vitro and in vivo research applications. This guide provides a comprehensive overview of its use, including quantitative data and detailed experimental protocols, to support its effective implementation in cardiovascular and related research. Researchers utilizing ZD 7155 hydrochloride can further elucidate the intricate mechanisms of Angiotensin II signaling and contribute to the development of novel therapeutic strategies for cardiovascular diseases.

References

- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

ZD 7155 Hydrochloride: A Technical Guide to a Potent AT1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZD 7155 hydrochloride, a potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. This document details its mechanism of action, pharmacological properties, and key experimental data, offering a valuable resource for professionals in cardiovascular research and drug development.

Core Concepts: Mechanism of Action

ZD 7155 hydrochloride functions as a competitive antagonist at the AT1 receptor.[1] By selectively blocking this receptor, it prevents the binding of angiotensin II, a key effector molecule in the renin-angiotensin system (RAS).[2] The blockade of the AT1 receptor by ZD 7155 inhibits the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and cellular proliferation, thereby exerting its antihypertensive effects.[2][3]

AT1 Receptor Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[3] Upon activation by angiotensin II, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated AT1 receptor stimulates Gq/11.

-

PLC Activation: Gq/11, in turn, activates phospholipase C (PLC).[3]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Downstream Effects:

The culmination of these events leads to various physiological responses, including vascular smooth muscle contraction, inflammation, and cellular hypertrophy.[3] ZD 7155, by blocking the initial binding of angiotensin II, effectively inhibits this entire signaling pathway.

Quantitative Data

The potency and selectivity of ZD 7155 hydrochloride have been quantified through various in vitro and in vivo studies.

Binding Affinity

ZD 7155 demonstrates high affinity for the AT1 receptor. Competition binding assays are a standard method to determine the binding affinity of a compound.[6][7]

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [1][8] |

| IC50 | 3.3 nM | Not specified | [9] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Potency

Studies comparing ZD 7155 with the prototype AT1 antagonist, losartan, have highlighted its superior potency.

| Comparison | Finding | Animal Model | Reference |

| vs. Losartan | Approximately 10 times more potent in suppressing angiotensin II-induced pressor response. | Conscious normotensive Sprague-Dawley (SD) rats | [10] |

| vs. Losartan | More potent and longer-acting. | Not specified | [1] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize ZD 7155 hydrochloride.

Radioligand Binding Assay (Competition)

This in vitro assay is used to determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.[6][7]

Objective: To determine the concentration of ZD 7155 that displaces 50% of a specific radioligand from the AT1 receptor.

Materials:

-

Radioligand: [125I]-Angiotensin II

-

Membrane Preparation: From a source rich in AT1 receptors (e.g., guinea pig adrenal glands, rat liver, or cells expressing recombinant AT1 receptors).[1][8]

-

Test Compound: ZD 7155 hydrochloride (serially diluted).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

-

Scintillation Counter.

Procedure:

-

Preparation: Thaw the membrane preparation and resuspend in the final assay binding buffer.[11]

-

Incubation: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein for tissue), a fixed concentration of [125I]-Angiotensin II, and varying concentrations of ZD 7155.[11] Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled AT1 antagonist).

-

Incubate the plate, typically for 60 minutes at 30°C, with gentle agitation to reach equilibrium.[11]

-

Separation: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration. Fit the data using a non-linear regression model to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement

This in vivo protocol is used to assess the antihypertensive effects of ZD 7155 in a relevant animal model.

Objective: To measure the effect of ZD 7155 on blood pressure in normotensive or hypertensive rats.

Animal Model:

-

Conscious normotensive Sprague-Dawley (SD) rats.[10]

-

Conscious spontaneously hypertensive rats (SHR).[10]

Methods for Blood Pressure Measurement:

-

Direct Intra-arterial Recording (Invasive): Considered the gold standard, this method involves the cannulation of an artery (e.g., carotid or femoral) for continuous and accurate blood pressure monitoring.[12]

-

Tail-Cuff Plethysmography (Non-invasive): A common method for repeated blood pressure measurements in conscious rats. The rat is placed in a restrainer, and a cuff is placed around the tail.[13][14]

Procedure (Intra-arterial Recording Example):

-

Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine).[12] Perform a tracheostomy to ensure a clear airway.[12]

-

Cannulation: Expose and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer.[12] A jugular vein can also be cannulated for intravenous drug administration.

-

Stabilization: Allow the animal to stabilize for a period (e.g., 10-20 minutes) while monitoring vital signs.[12]

-

Drug Administration: Administer ZD 7155 intravenously (e.g., as a bolus dose of 1.082 µmol/kg).[10] A vehicle control group should be included.

-

Angiotensin II Challenge (Optional): To assess the antagonistic effect, infuse angiotensin II intravenously (e.g., 240 ng/kg over 10 minutes) before and after ZD 7155 administration.[10]

-

Data Acquisition: Continuously record arterial blood pressure and heart rate using a data acquisition system.

-

Data Analysis: Analyze the changes in blood pressure and the suppression of the angiotensin II-induced pressor response following ZD 7155 administration.

Schild Analysis

Schild analysis is a functional assay method used to characterize the nature of antagonism (i.e., competitive) and to determine the antagonist's affinity (pA2 or pKB).[15][16][17]

Objective: To determine if ZD 7155 acts as a competitive antagonist and to quantify its affinity.

Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist (e.g., angiotensin II) without depressing the maximum response.[15] The magnitude of this shift is dependent on the concentration of the antagonist.

Procedure:

-

Tissue Preparation: Use an isolated tissue preparation that responds to angiotensin II with a measurable contraction (e.g., rabbit aorta).

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for angiotensin II.

-

Antagonist Incubation: In separate tissue preparations, incubate with a fixed concentration of ZD 7155 for a period sufficient to reach equilibrium.

-

Repeat Agonist Curve: In the presence of ZD 7155, re-generate the angiotensin II concentration-response curve.

-

Repeat with Multiple Concentrations: Repeat steps 3 and 4 with several different concentrations of ZD 7155.

-

Data Analysis (Schild Plot):

-

Calculate the concentration ratio (CR) for each concentration of ZD 7155. The CR is the ratio of the EC50 of angiotensin II in the presence of the antagonist to the EC50 in its absence.

-

Plot log(CR - 1) versus the negative logarithm of the molar concentration of ZD 7155.

-

For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.[15][18]

-

The x-intercept of the regression line provides the pA2 value, which is a measure of the antagonist's affinity.

-

Conclusion

ZD 7155 hydrochloride is a highly potent and selective competitive antagonist of the AT1 receptor. Its high binding affinity and significant in vivo efficacy, being approximately ten times more potent than losartan in pressor response assays, underscore its importance as a research tool and a precursor to clinically used antihypertensive drugs.[7][10] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of ZD 7155 and other novel AT1 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Potentiation of angiotensin II-stimulated phosphoinositide hydrolysis, calcium mobilization and contraction of renal mesangial cells upon down-regulation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C inhibitors potentiate angiotensin II-induced phosphoinositide hydrolysis and intracellular Ca2+ mobilization in renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ZD 7155 hydrochloride — TargetMol Chemicals [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypertension model in rats - Enamine [enamine.net]

- 14. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 16. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Schild equation - Wikipedia [en.wikipedia.org]

ZD 7155 Hydrochloride: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent, selective, and orally active non-peptide competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key modulator of the Renin-Angiotensin System (RAS), the AT1 receptor is a critical target in the management of cardiovascular diseases. This document provides an in-depth technical overview of the biological activity of ZD 7155, summarizing quantitative data, detailing experimental protocols for its characterization, and illustrating its mechanism of action through signaling and workflow diagrams. ZD 7155 has demonstrated greater potency and a longer duration of action compared to the prototype AT1 antagonist, losartan, making it a valuable research tool and a precursor compound for other clinically relevant antagonists like candesartan.[2]

Core Mechanism of Action

ZD 7155 exerts its pharmacological effects by selectively binding to and inhibiting the Angiotensin II Type 1 (AT1) receptor.[3] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand Angiotensin II (Ang II), initiates a signaling cascade leading to vasoconstriction, aldosterone secretion, sodium retention, and cellular growth.[4][5] By competitively blocking the binding of Ang II, ZD 7155 effectively prevents these downstream physiological responses, resulting in vasodilation and a reduction in blood pressure.[3][5]

Signaling Pathway of AT1 Receptor Antagonism

The diagram below illustrates the canonical Gq-protein mediated signaling pathway of the AT1 receptor and the inhibitory action of ZD 7155.

Quantitative Biological Activity

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo assays. The data highlights its high affinity for the AT1 receptor and its significant antihypertensive effects.

Table 1: In Vitro Activity of ZD 7155 Hydrochloride

| Assay Type | Preparation | Parameter | Value | Reference |

| Radioligand Binding | Guinea Pig Adrenal Gland Membranes | IC₅₀ vs. [¹²⁵I]-Ang II | 3.8 nM | [1] |

| Calcium Mobilization | COS-1 Cells Expressing AT1R | IC₅₀ vs. 100 nM Ang II | 3 - 4 nM | [2] |

Table 2: In Vivo Activity of ZD 7155 Hydrochloride

| Animal Model | Administration | Dose | Effect | Reference |

| Conscious Sprague-Dawley Rats | Intravenous | 1.082 µmol/kg | ~10x more potent than losartan in suppressing Ang II pressor response | [6] |

| Conscious Spontaneously Hypertensive Rats (SHRs) | Intravenous Bolus | 1.082 µmol/kg | Significant antihypertensive effect; suppressed Ang II pressor response for ~24h | [6] |

| Sprague-Dawley Rats | Not specified | Not specified | ↓ Systolic Blood Pressure by 16 mm Hg↑ Plasma Renin Activity 3.7-fold↑ Renal Renin Gene Expression 4.2-fold | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide representative protocols for key experiments used to characterize the biological activity of ZD 7155.

Protocol: AT1 Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (IC₅₀/Ki) of ZD 7155 by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

Workflow: Radioligand Binding Assay

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., guinea pig adrenal glands) in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or similar assay.[7][8]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 10 µg membrane protein + 2 nM ³H-candesartan + assay buffer.[2]

-

Non-Specific Binding (NSB): 10 µg membrane protein + 2 nM ³H-candesartan + 10 µM unlabeled candesartan.[2]

-

Competition: 10 µg membrane protein + 2 nM ³H-candesartan + varying concentrations of ZD 7155 (e.g., 0.01 nM to 1 µM).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[2][7]

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI), using a cell harvester. This separates bound from free radioligand.[7]

-

Washing: Wash filters 3-4 times with ice-cold wash buffer to remove non-specifically bound radioligand.[7]

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.[7]

-

Data Analysis: Calculate the IC₅₀ value—the concentration of ZD 7155 that inhibits 50% of specific binding—by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[2][7]

Protocol: In Vivo Antihypertensive Activity (Ang II Pressor Response)

This protocol assesses the ability of ZD 7155 to block the hypertensive (pressor) effect of an exogenous Angiotensin II challenge in conscious, normotensive rats.

Workflow: In Vivo Pressor Response Assay

Methodology:

-

Animal Preparation: Use male Sprague-Dawley rats. Under anesthesia, surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration). Allow animals to recover for 24-48 hours.[6][9]

-

Baseline Response: In conscious, freely moving rats, connect the arterial catheter to a pressure transducer. After a stabilization period, administer a bolus intravenous (IV) injection of Angiotensin II (e.g., 240 ng/kg over 10 min) and record the maximal increase in mean arterial pressure (MAP).[6]

-

Drug Administration: Administer an IV bolus of ZD 7155 hydrochloride (e.g., 1.082 µmol/kg) or vehicle (saline) via the venous catheter.[6]

-

Post-Treatment Challenge: At a set time point after ZD 7155 administration (e.g., 15 minutes, and potentially at later times like 24 hours), re-administer the same Ang II challenge and record the pressor response.

-

Data Analysis: For each animal, calculate the percentage inhibition of the Ang II pressor response after ZD 7155 treatment compared to its own baseline response. Compare the mean inhibition in the ZD 7155 group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Intracellular Calcium Mobilization Assay

This in vitro functional assay measures the ability of ZD 7155 to inhibit the Ang II-induced increase in intracellular calcium concentration in cells expressing the AT1 receptor.

Methodology:

-

Cell Culture: Culture COS-1 or other suitable cells transiently or stably expressing the human AT1 receptor.[2]

-

Dye Loading: Plate cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions.[2][5] This allows for the measurement of changes in intracellular calcium.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of ZD 7155 or vehicle for a defined period (e.g., 60 minutes).[2]

-

Stimulation and Measurement: Place the plate in a fluorescent imaging plate reader (FLIPR) or a fluorometric microplate reader. Establish a baseline fluorescence reading. Inject a solution of Ang II (at a concentration that elicits a submaximal response, e.g., 100 nM) into each well to stimulate the AT1 receptors.[2]

-

Data Acquisition: Continuously record the fluorescence intensity before and after the addition of Ang II. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response in the absence of ZD 7155 set to 100% and the baseline set to 0%. Plot the normalized response against the concentration of ZD 7155 and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Conclusion

ZD 7155 hydrochloride is a well-characterized, high-potency antagonist of the AT1 receptor. Its biological activity is defined by its high binding affinity in the low nanomolar range and its robust ability to block Angiotensin II-mediated signaling and physiological effects, such as vasoconstriction and blood pressure elevation.[5][6] The compound is significantly more potent and longer-acting than losartan, establishing it as a critical tool for cardiovascular research and a foundational molecule in the development of modern angiotensin receptor blockers.[1] The protocols and data presented herein provide a comprehensive guide for researchers utilizing ZD 7155 to investigate the Renin-Angiotensin System and related pathologies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]

ZD 7155 (hydrochloride): An In-Depth Technical Guide to its Effect on Renin Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZD 7155 hydrochloride is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. Its interaction with the renin-angiotensin system (RAS) provides a clear example of a physiological negative feedback loop. Angiotensin II, the primary effector of the RAS, normally suppresses renin gene expression and secretion through its action on AT1 receptors in the juxtaglomerular cells of the kidney. By blocking this interaction, ZD 7155 hydrochloride effectively removes this inhibitory signal, leading to a significant and measurable increase in both renin gene expression and plasma renin activity. This guide provides a comprehensive overview of the mechanism of action of ZD 7155, quantitative data from key studies, detailed experimental protocols for assessing its effects, and a visual representation of the involved signaling pathways.

Introduction

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, is the rate-limiting enzyme in this cascade. The synthesis and secretion of renin are tightly controlled by several mechanisms, including a short-loop negative feedback mechanism mediated by Angiotensin II (Ang II). Ang II, by binding to its AT1 receptor, inhibits further renin production.

ZD 7155 hydrochloride is a non-peptide, selective AT1 receptor antagonist. Its high affinity and specificity for the AT1 receptor make it a valuable tool for studying the physiological consequences of RAS blockade. Understanding the precise effects of ZD 7155 on renin gene expression is crucial for researchers in cardiovascular pharmacology, hypertension, and drug development. This technical guide synthesizes the available data on ZD 7155's impact on renin, providing both a theoretical framework and practical methodological insights.

Mechanism of Action: The Negative Feedback Loop

The primary mechanism by which ZD 7155 hydrochloride influences renin gene expression is through the disruption of the negative feedback loop of Angiotensin II.

-

Normal Regulation: In a healthy physiological state, Angiotensin II binds to AT1 receptors on the surface of juxtaglomerular cells. This binding initiates a G-protein coupled signaling cascade, which ultimately leads to the suppression of renin gene transcription and a decrease in renin secretion.

-

AT1 Receptor Blockade: ZD 7155 hydrochloride, as a competitive antagonist, binds to the AT1 receptor, preventing Angiotensin II from exerting its inhibitory effect.

-

Upregulation of Renin: With the inhibitory signal removed, the juxtaglomerular cells increase the transcription of the renin gene, leading to higher levels of renin mRNA and subsequently, increased synthesis and secretion of renin into the bloodstream.

Quantitative Data on the Effect of ZD 7155 on Renin

The following tables summarize the key quantitative findings from studies investigating the effects of ZD 7155 hydrochloride on renin expression and activity. The primary data comes from a pivotal study by Krämer et al. (1998) in Sprague-Dawley rats.[1]

Table 1: In Vivo Effects of ZD 7155 on Renin Gene Expression and Plasma Renin Activity in Sprague-Dawley Rats [1]

| Parameter | Treatment Group | Fold Change vs. Control |

| Renal Renin Gene Expression | ZD 7155 | 4.2-fold increase |

| Plasma Renin Activity | ZD 7155 | 3.7-fold increase |

Table 2: In Vitro Effects of ZD 7155 on Renin Secretion in Isolated Perfused Rat Kidneys [1]

| Parameter | Treatment Group | % Increase from Baseline |

| Renin Secretion | ZD 7155 | 700% |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify the effects of ZD 7155 on renin gene expression and activity. These protocols are based on established techniques in the field.

In Vivo Studies in Sprague-Dawley Rats

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed under standard conditions with free access to food and water.

-

Drug Administration: ZD 7155 hydrochloride is administered, often via osmotic minipumps for continuous infusion, to ensure stable plasma concentrations. A typical dose might be in the range of 1-10 mg/kg/day, depending on the desired level of AT1 receptor blockade.

-

Sample Collection: After the treatment period (e.g., 7 days), animals are anesthetized, and blood samples are collected via cardiac puncture into chilled tubes containing an anticoagulant (e.g., EDTA). The kidneys are then rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA analysis.

Quantification of Renin Gene Expression

Total RNA is extracted from the kidney tissue using methods such as the TRIzol reagent or other commercially available kits, following the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed by spectrophotometry and gel electrophoresis.

-

Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated on a formaldehyde-containing agarose gel.

-

Transfer: The separated RNA is transferred to a nylon or nitrocellulose membrane via capillary action.

-

Hybridization: The membrane is prehybridized and then hybridized overnight at a specific temperature (e.g., 42°C) with a radiolabeled (e.g., ³²P) cDNA or cRNA probe specific for rat renin mRNA.

-

Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

-

Detection: The hybridized probe is visualized by autoradiography. The intensity of the renin mRNA band is quantified using densitometry and normalized to a housekeeping gene (e.g., GAPDH or β-actin) to control for loading variations.

-

Probe Synthesis: A radiolabeled antisense RNA probe complementary to a portion of the rat renin mRNA is synthesized by in vitro transcription.

-

Hybridization: The probe is hybridized in solution with the total RNA sample from the kidney.

-

RNase Digestion: The mixture is treated with a mixture of RNases that specifically digest single-stranded RNA, leaving the double-stranded probe-target mRNA hybrids intact.

-

Analysis: The protected fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography. The intensity of the protected band is proportional to the amount of renin mRNA in the sample.

Measurement of Plasma Renin Activity (PRA)

PRA is typically measured by radioimmunoassay (RIA) that quantifies the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen.

-

Incubation: Plasma samples are incubated at 37°C for a defined period (e.g., 1-3 hours) in the presence of inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases to prevent the degradation of Ang I. A parallel sample is kept at 4°C to determine the baseline Ang I concentration.

-

Ang I Quantification: The amount of Ang I generated is measured using a competitive RIA. This involves incubating the plasma sample with a known amount of radiolabeled Ang I and a specific anti-Ang I antibody.

-

Separation and Counting: The antibody-bound Ang I is separated from the free Ang I (e.g., using charcoal dextran), and the radioactivity in the bound fraction is measured using a gamma counter.

-

Calculation: The concentration of Ang I in the sample is determined by comparing the results to a standard curve. PRA is expressed as the amount of Ang I generated per unit of plasma per hour (e.g., ng Ang I/mL/hr).

Isolated Perfused Rat Kidney Model

-

Surgical Preparation: A rat is anesthetized, and the kidney is isolated and cannulated via the renal artery.

-

Perfusion: The kidney is perfused with a physiological salt solution (e.g., Krebs-Henseleit buffer) containing a colloid (e.g., bovine serum albumin) and gassed with 95% O₂/5% CO₂. The perfusion is maintained at a constant pressure or flow rate.

-

Experimental Protocol: After an equilibration period, ZD 7155 is added to the perfusate. The renal effluent is collected at regular intervals.

-

Renin Measurement: The concentration of renin in the perfusate is measured using a specific assay, often a radioimmunoassay for Ang I generation after the addition of excess angiotensinogen.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Angiotensin II signaling cascade leading to the inhibition of renin gene transcription.

References

ZD 7155 (hydrochloride) and its Impact on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system, elicits a variety of physiological responses, including vasoconstriction, aldosterone secretion, and cellular growth, primarily through the AT1 receptor. A crucial event in Ang II signaling is the rapid increase in intracellular calcium concentration ([Ca2+]i), which acts as a second messenger to trigger a cascade of downstream cellular events.[2][3][4] This technical guide provides an in-depth overview of the mechanism by which ZD 7155 modulates intracellular calcium levels, detailed experimental protocols for studying these effects, and a summary of key quantitative data.

Mechanism of Action: Inhibition of Angiotensin II-Induced Calcium Mobilization

ZD 7155 exerts its effect on intracellular calcium concentration by directly blocking the action of Angiotensin II at the AT1 receptor, a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of the Gq/11 class of G-proteins.[3] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[2][6] ZD 7155, by competitively binding to the AT1 receptor, prevents Ang II from initiating this signaling cascade, thereby completely blocking the Ang II-induced increase in free intracellular calcium concentrations.[2]

Quantitative Data: Potency of ZD 7155 in Inhibiting Calcium Response

The inhibitory potency of ZD 7155 on Angiotensin II-induced calcium mobilization has been quantified in various cell-based assays. The following table summarizes key data from the literature.

| Cell Type | Agonist | ZD 7155 Parameter | Value | Reference |

| COS-1 cells (transiently expressing HA-AT1R, BRIL-AT1R, and ΔBRIL-AT1R) | 100 nM Angiotensin II | IC50 | 3 to 4 nM | [5] |

| Rat Mesangial Cells | Angiotensin II | Effect | Complete blockade of [Ca2+]i increase | [2] |

| NG108-15 cells (subclone C1) | Angiotensin II | Antagonist Action | Effects of Ang II totally inhibited by the AT1 receptor-selective nonpeptide antagonist, DUP-753 (a related AT1 antagonist) | [7] |

| Rat Nephron Segments | Angiotensin II | Antagonist Action | Ang II-induced calcium responses were totally abolished by the AT1 receptor antagonist losartan (another AT1 antagonist) | [4] |

Experimental Protocols

Measuring the effect of ZD 7155 on intracellular calcium concentration typically involves fluorometric methods using calcium-sensitive dyes. Below is a detailed, representative protocol for a cell-based calcium mobilization assay.

I. Cell Culture and Plating

-

Cell Line: Use a cell line endogenously or recombinantly expressing the AT1 receptor (e.g., COS-1, HEK293, or primary vascular smooth muscle cells).

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed cells in 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

II. Dye Loading

-

Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium 5 Assay Kit). A common loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). The final concentration of the dye will depend on the specific dye and cell type but is typically in the range of 1-5 µM.

-

Loading Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of loading buffer.

-

Add 100 µL of the dye-containing loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

III. Compound Preparation and Addition

-

ZD 7155 Preparation: Prepare a stock solution of ZD 7155 hydrochloride in a suitable solvent (e.g., DMSO). Make serial dilutions of ZD 7155 in the loading buffer to achieve the desired final concentrations for the dose-response curve.

-

Agonist Preparation: Prepare a stock solution of Angiotensin II in an appropriate solvent (e.g., sterile water or PBS). Dilute the Angiotensin II in the loading buffer to a concentration that will elicit a submaximal response (e.g., EC80) when added to the cells.

-

Antagonist Pre-incubation:

-

After the dye-loading incubation, gently wash the cells twice with 100 µL of loading buffer to remove excess dye.

-

Add 50 µL of the various concentrations of ZD 7155 to the appropriate wells.

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-60 minutes) to allow the antagonist to bind to the receptors.[5]

-

IV. Fluorescence Measurement

-

Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation or FLIPR).

-

Instrument Settings:

-

Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).

-

Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

-

-

Agonist Addition and Data Acquisition:

-

Program the instrument to inject the Angiotensin II solution into each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes) to capture the transient increase in intracellular calcium.

-

V. Data Analysis

-

Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Dose-Response Curve: Plot the response against the logarithm of the ZD 7155 concentration.

-

IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of ZD 7155 that inhibits 50% of the Angiotensin II-induced calcium response.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Angiotensin II and Inhibition by ZD 7155

Caption: Ang II/ZD 7155 signaling pathway for calcium release.

Experimental Workflow for Calcium Mobilization Assay

References

- 1. ahajournals.org [ahajournals.org]

- 2. Angiotensin II mobilizes intracellular calcium and activates pannexin-1 channels in rat carotid body type II cells via AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Expression of type 1 angiotensin II receptor subtypes and angiotensin II-induced calcium mobilization along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AT1 angiotensin receptors mobilize intracellular calcium in a subclone of NG108-15 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of ZD 7155: A Potent and Selective AT1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZD 7155, chemically known as 5,7-Diethyl-3,4-dihydro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride, emerged from early research into non-peptide angiotensin II receptor antagonists as a highly potent and selective antagonist of the angiotensin II type 1 (AT1) receptor. This document provides a comprehensive technical overview of the discovery and preclinical development of ZD 7155, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in the renin-angiotensin system and cardiovascular therapeutics.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary active peptide of the RAS, exerts its physiological effects by binding to specific receptors, principally the AT1 and AT2 subtypes. The AT1 receptor mediates the majority of the known pressor and pathological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Consequently, the development of antagonists that selectively block the AT1 receptor has been a major focus in the search for effective antihypertensive therapies.[1]

ZD 7155 was developed as a potent, orally active, and long-acting non-peptide AT1 receptor antagonist, demonstrating significant advantages over earlier compounds such as losartan. This guide will explore the key aspects of its preclinical development, from its fundamental mechanism of action to its in vivo efficacy.

Mechanism of Action

ZD 7155 functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, ZD 7155 effectively blocks the actions of angiotensin II, leading to vasodilation and a reduction in blood pressure. Its antagonism prevents the cascade of intracellular signaling events typically initiated by angiotensin II binding.

AT1 Receptor Signaling Pathway

The AT1 receptor is a G protein-coupled receptor (GPCR). Upon activation by angiotensin II, it initiates a complex network of intracellular signaling pathways that contribute to its diverse physiological and pathophysiological effects. The primary signaling cascade involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction. ZD 7155, by blocking the initial binding of angiotensin II, prevents the initiation of this signaling cascade.

Quantitative Pharmacological Data

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters of ZD 7155, often in comparison to the reference compound, losartan.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Assay | Tissue Source | IC50 (nM) | Reference |

| ZD 7155 | [125I]-angiotensin II displacement | Guinea pig adrenal gland membranes | 3.8 |

Table 2: In Vivo Potency and Efficacy in Rats

| Parameter | Animal Model | ZD 7155 Dose | Effect | Comparison with Losartan | Reference |

| Angiotensin II-induced pressor response | Conscious Sprague-Dawley rats | 240 ng/kg (10 min infusion) | Suppression of pressor response | Approximately 10 times more potent | [2] |

| Duration of action | Conscious rats | 1.082 µmol/kg (i.v. bolus) | Suppression of angiotensin II-induced pressor response for ~24 h | Longer-acting | [2] |

| Antihypertensive effect | Conscious Spontaneously Hypertensive Rats (SHR) | 1.082 µmol/kg (i.v. bolus) | Significant antihypertensive effect | - | [2] |

| Systolic Blood Pressure | Sprague-Dawley rats | Not specified | Decrease of 16 mm Hg | - | [3] |

| Plasma Renin Activity | Sprague-Dawley rats | Not specified | 3.7-fold increase | - | [3] |

| Renal Renin Gene Expression | Sprague-Dawley rats | Not specified | 4.2-fold increase | - | [3] |

| Renal Vasoconstriction | Isolated perfused rat kidneys | Not specified | Completely abolished angiotensin II-induced vasoconstriction | - | [3] |

| Renin Secretion | Isolated perfused rat kidneys | Not specified | 700% increase from baseline | - | [3] |

| Blood Pressure Lowering | Two-kidney, one-clip Goldblatt hypertensive rats | 3 mg/kg (oral) | Rapid and sustained lowering for up to 48 h | - | [4] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of ZD 7155.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of ZD 7155 for the AT1 receptor.

Protocol:

-

Membrane Preparation: Guinea pig adrenal glands are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the AT1 receptors. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled AT1 receptor ligand, such as [125I]-angiotensin II.

-

Competition Binding: Increasing concentrations of unlabeled ZD 7155 are added to the incubation mixture to compete with the radioligand for binding to the AT1 receptors.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

-

Data Analysis: The concentration of ZD 7155 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

In Vivo Antihypertensive Activity Assessment

Objective: To evaluate the effect of ZD 7155 on blood pressure in animal models of hypertension.

Protocol:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) or Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rats are commonly used models.

-

Surgical Preparation (for conscious animal studies): A catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement and into the jugular vein for intravenous drug administration. The animals are allowed to recover from surgery.

-

Drug Administration: ZD 7155 is administered either intravenously (bolus or infusion) or orally at various doses.

-

Blood Pressure Monitoring: Arterial blood pressure is continuously monitored and recorded using a pressure transducer connected to the arterial catheter.

-

Angiotensin II Challenge (optional): To assess the degree of AT1 receptor blockade, a pressor dose of angiotensin II is administered intravenously before and at various time points after ZD 7155 administration. The inhibition of the angiotensin II-induced pressor response is quantified.

-

Data Analysis: Changes in mean arterial pressure from baseline are calculated and compared between treatment and control groups. The duration of the antihypertensive effect is also determined.

Preclinical Pharmacokinetics and Safety

While detailed public data on the full preclinical pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of ZD 7155 is limited, its oral activity and long duration of action suggest favorable pharmacokinetic properties. Further studies would have been conducted to assess its metabolic stability, plasma protein binding, and routes of elimination to support its progression through development. Similarly, comprehensive safety and toxicology studies in various animal models would have been necessary to establish a therapeutic window and identify any potential adverse effects.

Conclusion

ZD 7155 represents a significant advancement in the development of AT1 receptor antagonists. Its high potency, selectivity, and long duration of action in preclinical models demonstrated its potential as a powerful therapeutic agent for the treatment of hypertension and other cardiovascular diseases. The data gathered from the in vitro and in vivo studies outlined in this guide provided a solid foundation for its further development. Although ZD 7155 itself did not proceed to market, the knowledge gained from its development, including the elucidation of its binding to the AT1 receptor, has been invaluable in the design of subsequent generations of AT1 receptor blockers.[1]

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

References

- 1. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ZD 7155 (hydrochloride): In Vivo Administration Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As a key regulator in the renin-angiotensin system (RAS), the AT1 receptor's blockade is a critical therapeutic strategy in cardiovascular and renal diseases. ZD 7155 has demonstrated efficacy in various animal models, making it a valuable tool for preclinical research.[1] These application notes provide detailed protocols for the in vivo administration of ZD 7155 hydrochloride in rodent models, alongside information on its mechanism of action.

Mechanism of Action: AT1 Receptor Antagonism

ZD 7155 competitively inhibits the binding of Angiotensin II to the AT1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, primarily signals through the Gq/11 protein pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The culmination of this signaling pathway in vascular smooth muscle cells is vasoconstriction and a subsequent increase in blood pressure. By blocking this interaction, ZD 7155 effectively mitigates these downstream effects.

Quantitative Data Summary

The following tables summarize reported dosages of ZD 7155 hydrochloride in various in vivo studies.

| Oral Administration | ||||

| Animal Model | Dose | Vehicle | Frequency | Observed Effects |

| Spontaneously Hypertensive Rats | 1.082 µmol/kg | Not Specified | Single dose | Decrease in mean arterial pressure[1] |

| Streptozotocin-induced Diabetic Rats | 10 mg/kg in drinking water | Drinking Water | Daily | Improved motor nerve conduction velocity[1] |

| Intravenous Administration | ||||

| Animal Model | Dose | Vehicle | Frequency | Observed Effects |

| Conscious Normotensive Rats | 1.082 pmol/kg | Not Specified | Bolus injection | Dose-dependent inhibition of Angiotensin II-induced pressor response[1] |

Experimental Protocols

Vehicle Preparation

ZD 7155 hydrochloride solubility can be achieved in several vehicles suitable for in vivo use.[3]

Protocol 1: Aqueous Solution

-

ZD 7155 hydrochloride is soluble up to 10 mM in water.

-

To prepare, add the calculated amount of sterile water to the ZD 7155 hydrochloride powder.

-

Gently warm the solution to aid dissolution.

-

Ensure the solution is clear and free of particulates before administration.

Protocol 2: DMSO and Corn Oil (for Oral Administration) This formulation is suitable for oral gavage.

-

Prepare a stock solution of ZD 7155 hydrochloride in DMSO.

-

For the final dosing solution, use a mixture of 10% DMSO and 90% Corn Oil.[3]

-

For example, to prepare 1 mL of the final solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.[3]

Protocol 3: DMSO, PEG300, Tween-80, and Saline (for Parenteral Administration) This vehicle can be considered for intravenous administration, though careful validation of its suitability for the specific experimental conditions is recommended.

-

Prepare a stock solution of ZD 7155 hydrochloride in DMSO.

-

The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]

-

To prepare 1 mL of the final solution, sequentially add and mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[3]

-

Ensure the final solution is clear and homogenous.

Oral Gavage Administration Protocol (Rat)

This protocol outlines the standard procedure for administering ZD 7155 hydrochloride via oral gavage in rats.

Materials:

-

ZD 7155 hydrochloride dosing solution

-

Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)

-

Syringe

-

Animal scale

Procedure:

-

Preparation: Prepare the ZD 7155 hydrochloride solution in the chosen vehicle. The recommended dosing volume for rats is typically 5-10 mL/kg.[4]

-

Animal Handling: Weigh the rat to calculate the precise volume to be administered. Properly restrain the animal to prevent movement and injury.

-

Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the lubricated needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, do not force the needle.

-

Administration: Once the needle is correctly positioned, slowly administer the solution.

-

Post-Administration: Smoothly withdraw the needle and return the rat to its cage.

-

Monitoring: Observe the animal for any signs of distress, such as respiratory difficulty or changes in behavior.

Intravenous Injection Protocol (Rat Tail Vein)

This protocol describes the administration of ZD 7155 hydrochloride via intravenous injection into the lateral tail vein of a rat.

Materials:

-

Sterile ZD 7155 hydrochloride dosing solution

-

Rat restraining device

-

Heat lamp or warm water bath

-

Sterile syringes and needles (e.g., 25-27 gauge)

-

Alcohol swabs

-

Gauze

Procedure:

-

Preparation: Prepare a sterile solution of ZD 7155 hydrochloride. The maximum recommended bolus injection volume is 5 mL/kg.

-

Animal Handling: Place the rat in a suitable restraining device.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Injection Site Preparation: Clean the injection site with an alcohol swab.

-

Injection: Insert the needle, bevel up, into one of the lateral tail veins. Slowly inject the solution.

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Concluding Remarks

These protocols provide a foundation for the in vivo use of ZD 7155 hydrochloride. Researchers should adapt these guidelines to their specific experimental designs, ensuring compliance with all institutional animal care and use committee (IACUC) regulations. Proper handling and administration techniques are crucial for animal welfare and the acquisition of reliable and reproducible data.

References

Preparing Stock Solutions of ZD 7155 (hydrochloride): A Detailed Guide for Researchers

Application Note

This document provides a comprehensive protocol for the preparation, storage, and handling of stock solutions of ZD 7155 (hydrochloride), a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in cell-based assays and in vivo studies.

ZD 7155 hydrochloride is a valuable tool for researchers investigating the renin-angiotensin system's role in cardiovascular diseases, such as hypertension, and other physiological and pathological processes.[1][2][3] It has been shown to be more potent and longer-acting than losartan, another AT1 receptor antagonist. This nonpeptide antagonist displaces [¹²⁵I]-angiotensin II binding with an IC₅₀ value of 3.8 nM in guinea pig adrenal gland membranes.

This guide outlines the necessary materials, step-by-step procedures for dissolution in various solvents, and best practices for storage to maintain the compound's integrity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of ZD 7155 (hydrochloride) is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 474.99 g/mol | |

| Formula | C₂₆H₂₆N₆O·HCl | |

| CAS Number | 146709-78-6 | |

| Appearance | White to yellow solid | [4] |

| Purity | ≥98% (HPLC) | |

| Mechanism of Action | Selective Angiotensin II Type 1 (AT1) Receptor Antagonist | [4][5][6] |

Solubility and Recommended Solvents

The solubility of ZD 7155 (hydrochloride) varies depending on the solvent. The choice of solvent will be dictated by the specific requirements of the downstream application. It is crucial to use high-purity, anhydrous solvents to avoid degradation of the compound.

| Solvent | Maximum Solubility | Preparation Notes |

| Water | 10 mM | Soluble with gentle warming. Another source suggests 4.17 mg/mL (8.78 mM) with sonication and heating to 60°C.[4][7] A third source indicates 3.8 mg/mL (7.9 mM) with sonication and heating to 60°C is recommended.[8] |

| DMSO | 250 mg/mL (526.33 mM) | Requires sonication.[4][7] It is important to use newly opened DMSO as its hygroscopic nature can impact solubility.[4] Another source suggests a solubility of 10 mM.[9] A third source indicates 225.0 mg/mL (473.7 mM) with sonication recommended.[8] |

Experimental Protocols

Materials

-

ZD 7155 (hydrochloride) powder

-

High-purity sterile water

-

Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Warming plate or water bath

-

Sterile filtration unit (0.22 µm pore size)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing an Aqueous Stock Solution (e.g., 10 mM)

-

Calculate the required mass:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (g) = 10 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.00475 g = 4.75 mg

-

-

-

Weighing the compound:

-

Tare a sterile vial on a calibrated analytical balance.

-

Carefully weigh 4.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.

-

-

Dissolution:

-

Sterilization (Optional but Recommended):

-

For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots as recommended in the storage section.

-

Protocol for Preparing a DMSO Stock Solution (e.g., 50 mM)

-

Calculate the required mass:

-

For 1 mL of a 50 mM stock solution, the required mass is:

-

Mass (g) = 50 mmol/L * 1 x 10⁻³ L * 474.99 g/mol = 0.02375 g = 23.75 mg

-

-

-

Weighing the compound:

-

Tare a sterile vial on a calibrated analytical balance.

-

Carefully weigh 23.75 mg of ZD 7155 (hydrochloride) powder and transfer it to the vial.

-

-

Dissolution:

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes.

-

Store the aliquots as recommended in the storage section.

-

Storage and Stability

Proper storage of ZD 7155 (hydrochloride) in both solid and solution form is crucial for maintaining its stability and activity.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | +4°C | Not specified | Desiccate. Another source suggests -20°C for 3 years.[8] |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[4] Another source suggests 1 year.[8] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4] |

Signaling Pathway and Experimental Workflow